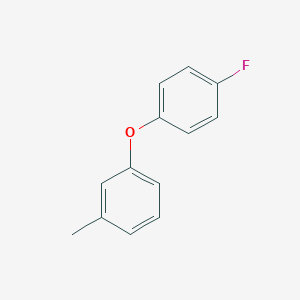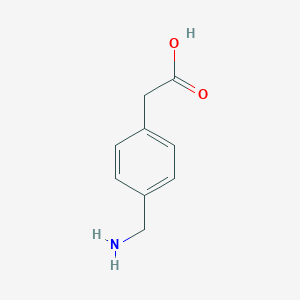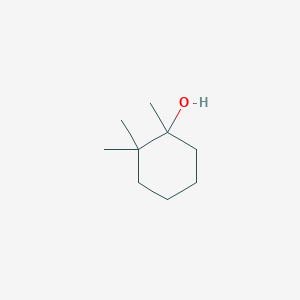
1,2,2-Trimethylcyclohexanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,2-Trimethylcyclohexanol, also known as TCH, is a cyclic alcohol with a molecular formula of C9H18O. It is a colorless liquid with a mild odor and is commonly used as a solvent in various industrial applications. TCH has gained attention in recent years due to its potential use in scientific research, specifically in the field of organic chemistry.
Mecanismo De Acción
The mechanism of action of 1,2,2-Trimethylcyclohexanol is not fully understood, but it is believed to act as a reducing agent in certain chemical reactions. It may also act as a chiral auxiliary in asymmetric synthesis reactions, allowing for the production of enantiomerically pure compounds.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of 1,2,2-Trimethylcyclohexanol. However, it is not believed to have any significant toxic effects on humans or animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1,2,2-Trimethylcyclohexanol in lab experiments is its ability to act as a chiral auxiliary in asymmetric synthesis reactions, allowing for the production of enantiomerically pure compounds. 1,2,2-Trimethylcyclohexanol is also a relatively inexpensive and readily available solvent. However, one limitation of using 1,2,2-Trimethylcyclohexanol is its low boiling point, which may limit its use in certain reactions.
Direcciones Futuras
There are several potential future directions for the use of 1,2,2-Trimethylcyclohexanol in scientific research. One area of interest is the use of 1,2,2-Trimethylcyclohexanol as a solvent in the synthesis of new pharmaceutical compounds. 1,2,2-Trimethylcyclohexanol may also be used as a chiral auxiliary in the production of new enantiomerically pure compounds. Additionally, further research may be conducted to better understand the mechanism of action of 1,2,2-Trimethylcyclohexanol in certain chemical reactions.
Métodos De Síntesis
The synthesis of 1,2,2-Trimethylcyclohexanol involves the reduction of the corresponding ketone, 1,2,2-trimethylcyclohexanone, using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction takes place in a solvent such as ethanol or tetrahydrofuran and is typically carried out under reflux conditions.
Aplicaciones Científicas De Investigación
1,2,2-Trimethylcyclohexanol has been used in various scientific research applications, particularly in the field of organic chemistry. It has been used as a solvent for the synthesis of various organic compounds, including natural products and pharmaceuticals. 1,2,2-Trimethylcyclohexanol has also been used as a chiral auxiliary in asymmetric synthesis reactions, allowing for the production of enantiomerically pure compounds.
Propiedades
Número CAS |
1321-60-4 |
|---|---|
Nombre del producto |
1,2,2-Trimethylcyclohexanol |
Fórmula molecular |
C9H18O |
Peso molecular |
142.24 g/mol |
Nombre IUPAC |
1,2,2-trimethylcyclohexan-1-ol |
InChI |
InChI=1S/C9H18O/c1-8(2)6-4-5-7-9(8,3)10/h10H,4-7H2,1-3H3 |
Clave InChI |
UENOQWSWMYJKIW-UHFFFAOYSA-N |
SMILES |
CC1(CCCCC1(C)O)C |
SMILES canónico |
CC1(CCCCC1(C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



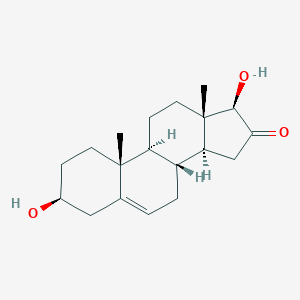
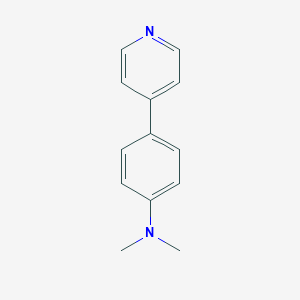
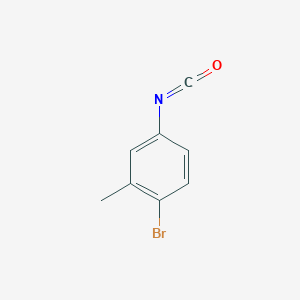
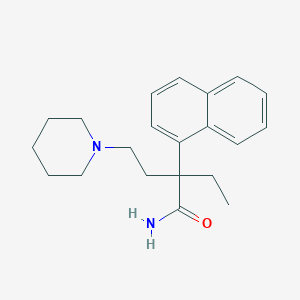
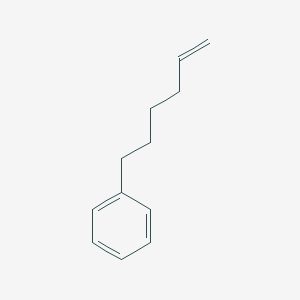
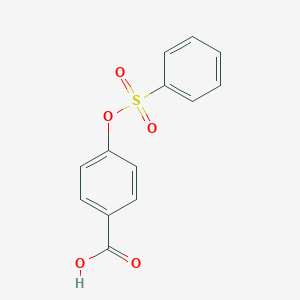
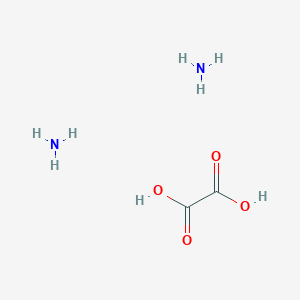
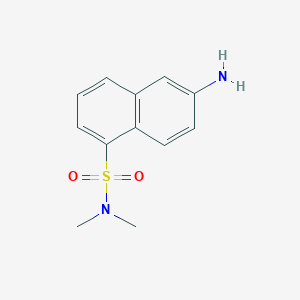
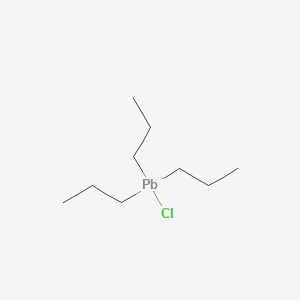
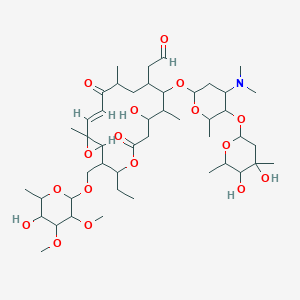

![Methyl 2-[(3-chlorobenzoyl)amino]benzoate](/img/structure/B73128.png)
